molecular formula C17H12F6O3 B1357666 Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone CAS No. 106107-31-7

Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone

Cat. No.: B1357666
CAS No.: 106107-31-7
M. Wt: 378.26 g/mol
InChI Key: PPUHSOUWPQRTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone is a diaryl methanone derivative featuring two 4-(2,2,2-trifluoroethoxy)phenyl groups attached to a central carbonyl group. The trifluoroethoxy substituents impart significant electron-withdrawing properties, enhancing the compound’s metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications .

The trifluoroethoxy moiety is a hallmark of modern drug design due to fluorine’s ability to improve bioavailability and resistance to oxidative metabolism . This compound’s structural rigidity and electronic profile make it a candidate for targeting enzymes or receptors requiring hydrophobic interactions.

Properties

IUPAC Name

bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6O3/c18-16(19,20)9-25-13-5-1-11(2-6-13)15(24)12-3-7-14(8-4-12)26-10-17(21,22)23/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHSOUWPQRTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602359
Record name Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106107-31-7
Record name Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzoyl chloride with a suitable phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the replacement of trifluoroethoxy groups with other functional groups .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the efficacy of bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone derivatives in targeting cancer cells. For instance, research on 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against glioblastoma cell lines (LN229). The MTT assay indicated that certain derivatives achieved IC50 values ranging from 8.14 µM to 10.48 µM, effectively inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Bis(2,2,2-trifluoroethoxy)phenyl Derivatives

CompoundIC50 (µM)% Cell Death
5b10.1451.58
5d8.1450.12
5m10.4853.65

The presence of the electron-withdrawing trifluoroethoxy group enhances the anti-proliferative effects of these compounds, making them promising candidates for further development as anti-cancer agents .

Anti-Diabetic Activity

In addition to its anti-cancer properties, derivatives of this compound have shown potential in managing diabetes. In vivo studies using Drosophila melanogaster models demonstrated that certain compounds significantly lowered glucose levels, indicating their viability as anti-diabetic agents .

Neurological Disorders

Research indicates that compounds derived from this compound may also serve as therapeutic agents for neurological disorders. The compound's ability to interact with serotonin receptors suggests potential applications in treating conditions such as gastroesophageal reflux disease and cognitive disorders .

Table 2: Potential Therapeutic Uses of this compound

ConditionMechanism of Action
Gastroesophageal reflux disease5-HT4 receptor antagonist
Cognitive disordersModulation of neurotransmitter activity
Neurological diseasesPotential neuroprotective effects

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Study on Glioblastoma : A study focused on the efficacy of newly synthesized derivatives against glioblastoma cells showed promising results with significant cytotoxicity and apoptosis induction .
  • Diabetes Management : Research involving genetically modified Drosophila models revealed that specific derivatives effectively reduced glucose levels, underscoring their potential role in diabetes treatment .

Mechanism of Action

The mechanism of action of Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Several derivatives share the 2,5-bis(2,2,2-trifluoroethoxy)phenyl backbone but incorporate heterocyclic systems:

  • 1,3-Thiazolidin-4-one derivatives: Synthesized by condensing hydrazones with thioglycolic acid, these compounds exhibit bioactivity against microbial and metabolic disorders. The thiazolidinone ring introduces hydrogen-bonding capacity, altering target selectivity compared to the parent methanone .
  • 1,3,4-Oxadiazole derivatives: These derivatives, such as compound 5i–n, are synthesized via cyclization of hydrazones with acetic anhydride.

Key Differences :

  • Electronic Effects: The methanone core lacks the heterocycle’s lone pairs, reducing polarity compared to thiazolidinones or oxadiazoles.
  • Bioactivity: Heterocyclic derivatives show enhanced inhibitory activity against enzymes like α-glucosidase or tyrosine kinases, whereas the methanone may prioritize passive diffusion through membranes .

Diarylmethanones with Varied Substituents

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone Two 4-(CF₃CH₂O)-C₆H₄ ~424.3 (estimated) High lipophilicity (LogP ~4.2), metabolic stability Drug intermediates, agrochemicals
[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone 3,5-(CF₃)₂ and 4-CF₃O ~454.3 Extreme hydrophobicity (LogP >5), steric bulk Material science, high-performance polymers
Bis[4-(2-hydroxyethoxy)phenyl]methanone Two 4-(HOCH₂CH₂O)-C₆H₄ ~302.3 Moderate polarity (LogP ~1.8), hydrolytic instability Limited to lab-scale synthesis

Key Insights :

  • Fluorine Impact : Trifluoroethoxy groups increase lipophilicity by ~2 LogP units compared to hydroxyethoxy analogs, enhancing membrane permeability .
  • Stability : The trifluoroethoxy group resists hydrolysis better than ethoxy or hydroxyethoxy groups, critical for in vivo applications .

Trifluoroethoxy-Substituted Chalcones and Acetophenones

  • 2,2,2-Trifluoroethoxychalcones: Synthesized via Claisen-Schmidt condensation, these compounds exhibit antiplasmodial activity. Unlike the methanone, their α,β-unsaturated ketone system allows for Michael addition reactions, broadening reactivity .
  • 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one: A structural analog with a methyl ketone instead of a diaryl carbonyl. The reduced steric hindrance may favor faster metabolic clearance compared to the methanone .

Biological Activity

Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique trifluoroethoxy substituents contribute to its chemical stability and reactivity, making it a candidate for various therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

The compound features a bisphenyl structure with two trifluoroethoxy groups attached to the para positions of each phenyl ring. This configuration not only enhances its solubility but also influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Its trifluoroethoxy groups enhance binding affinity to specific molecular targets, which may include:

  • Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity impacting signal transduction pathways.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).
  • IC50 Values : Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, one study noted an IC50 of approximately 10 µM against MCF7 cells .

Antidiabetic Effects

The compound has also been explored for its potential anti-diabetic properties. It may influence glucose metabolism and insulin sensitivity through modulation of specific pathways involved in carbohydrate metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
Bis(4-methoxyphenyl)methanoneMethoxy substituentsModerate anticancer activity
Bis(4-fluorophenyl)methanoneFluoro substituentsAnticancer and anti-inflammatory
This compound Trifluoroethoxy substituentsStrong anticancer and anti-diabetic

Case Studies

  • Antiproliferative Study : A study evaluated the effect of this compound on human cancer cell lines using MTT assays. The compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 10 µM .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with β-tubulin in cancer cells. The results indicated that it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Q & A

Q. What are the recommended synthetic routes for Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of 4-(2,2,2-trifluoroethoxy)phenol with a benzoyl chloride derivative. A critical step is the introduction of the trifluoroethoxy group using Williamson ether synthesis, where phenol derivatives react with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is essential to achieve >95% purity. Monitoring by TLC and NMR (¹H/¹³C) ensures reaction completion and identifies byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies aromatic proton environments (δ 6.8–7.8 ppm) and trifluoroethoxy groups (δ 4.3–4.5 ppm for –OCH₂CF₃; δ -63 ppm for CF₃ in ¹⁹F NMR) .
  • FT-IR : Confirms carbonyl stretch (~1660 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-stacking), as demonstrated for structurally analogous methanones .

Advanced Research Questions

Q. How can computational docking models predict the interaction of this compound with biological targets?

Methodological Answer: Tools like AutoDock4 enable flexible receptor docking by incorporating side-chain mobility in binding pockets . Prepare the ligand by optimizing its 3D structure (e.g., Gaussian09 for DFT-based geometry optimization) and assign partial charges. Use a grid box centered on the active site (e.g., 60 × 60 × 60 Å) with 0.375 Å spacing. Run 100 Lamarckian GA simulations, and validate results using RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ -7 kcal/mol). Cross-validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .

Q. What experimental strategies address discrepancies in the compound’s stability under varying pH conditions?

Methodological Answer:

  • Hydrolytic Stability Assay : Incubate the compound in buffers (pH 1–13, 37°C) for 24–72 hours. Analyze degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of trifluoroethoxy groups) .
  • Control Experiments : Compare stability in inert (N₂ atmosphere) vs. oxidative (H₂O₂) conditions to isolate pH-specific degradation pathways .
  • Kinetic Modeling : Use first-order kinetics to calculate half-lives and identify pH-dependent degradation mechanisms .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains with standardized protocols (CLSI guidelines) .
  • Metabolite Screening : Use LC-QTOF-MS to detect active metabolites that may contribute to observed discrepancies .
  • Structural Analog Comparison : Test derivatives (e.g., replacing CF₃ with Cl or OCH₃) to isolate structural determinants of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.